Robustaol A
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Overview
Description
Robustaol A is a diarylmethane.
Scientific Research Applications
Antimalarial Activity
Robustaol A, derived from the leaves of the medicinal plant Eucalyptus robusta Sm., has demonstrated antimalarial activity in mice. This was discovered through various spectral analyses and confirmed by synthesis in a study conducted by Qin (Qin, 1981).
Potential Biological Robustness Applications
While specific studies directly connecting Robustaol A to biological robustness are not available, the concept of biological robustness has been a subject of scientific research. Biological robustness refers to the ability of systems to maintain functionality despite external and internal perturbations. This concept is vital in understanding complex biological systems and diseases, as well as in therapy design (Kitano, 2008).
Robustness in Biomedical Research
The robustness of scientific findings, especially in biomedical research, is critical for the advancement of medical and scientific knowledge. This is crucial for ensuring that new discoveries are reliable and can serve as a foundation for further advances. The issue of reproducibility and robustness in research has been explored to improve the quality and reliability of scientific studies (Begley & Ioannidis, 2015).
Chemical Constituents Related to Robustaol A
Research on the chemical constituents of Eucalyptus robusta Sm. has led to the isolation and identification of robustaol B and other compounds, highlighting the diverse potential applications of these substances in various scientific fields. These studies contribute to a broader understanding of the chemical properties and potential applications of robustaol derivatives (Guo-wei & Ren-sheng, 1986).
properties
CAS RN |
78411-76-4 |
---|---|
Product Name |
Robustaol A |
Molecular Formula |
C25H30O9 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxy-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C25H30O9/c1-10(2)7-16(27)17-22(31)14(21(30)15(9-26)24(17)33)8-13-20(29)12(5)25(34-6)18(23(13)32)19(28)11(3)4/h9-11,29-33H,7-8H2,1-6H3 |
InChI Key |
VQIUVVRPDIFIPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C(=O)CC(C)C)O)C=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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